
5,5'-Dibromo-2,2'-bipyridine
Overview
Description
5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) is a brominated derivative of 2,2'-bipyridine, featuring bromine atoms at the 5 and 5' positions. It is synthesized via bromination of 2,2'-bipyridine dihydrobromide in a scalable procedure, yielding tens of grams with high efficiency . Key properties include:
- Melting Point: 226–227°C
- Role: A versatile ligand for transition metals (Ru, Ir, Re) in photovoltaics, OLEDs, and molecular topologies (e.g., catenanes) .
- Functionality: Bromine atoms enable further functionalization via cross-coupling reactions (e.g., Sonogashira, Suzuki) to create extended π-conjugated systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorofluorescein is synthesized through the reaction of fluorescein with chlorine gas. The process involves the chlorination of fluorescein in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{Fluorescein} + \text{Chlorine} \rightarrow \text{Dichlorofluorescein} ]
Industrial Production Methods: In industrial settings, the production of dichlorofluorescein involves large-scale chlorination reactors where fluorescein is exposed to chlorine gas under optimized conditions to ensure high yield and purity. The reaction is monitored and controlled to prevent over-chlorination and to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dichlorofluorescein undergoes various chemical reactions, including:
Oxidation: Dichlorofluorescein can be oxidized to form dichlorofluorescein diacetate, a fluorescent compound used in cellular assays.
Reduction: The compound can be reduced to its non-fluorescent form, dichlorofluorescin, which is used as a probe for detecting reactive oxygen species.
Substitution: Dichlorofluorescein can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a peroxidase enzyme.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Dichlorofluorescein diacetate.
Reduction: Dichlorofluorescin.
Substitution: Various substituted fluorescein derivatives
Scientific Research Applications
Dichlorofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as an indicator in titration methods and as a fluorescent probe in various chemical assays.
Biology: Employed in cellular assays to measure reactive oxygen species and oxidative stress.
Medicine: Utilized in diagnostic assays and imaging techniques to detect cellular changes and disease markers.
Industry: Applied in the manufacturing of dye-sensitized solar cells and as a component in fluorescent dyes for various industrial applications
Mechanism of Action
Dichlorofluorescein exerts its effects through its ability to fluoresce upon oxidation. The compound is initially non-fluorescent but becomes highly fluorescent when oxidized by reactive oxygen species. This property makes it an excellent probe for detecting oxidative stress and measuring the presence of reactive oxygen species in biological systems. The molecular targets include cellular components that generate or interact with reactive oxygen species, such as mitochondria and peroxidase enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type and Position
The electronic and steric properties of bipyridine derivatives are heavily influenced by substituent type and position.
Key Findings :
- Bromine at 5,5' positions enhances reactivity for metal-catalyzed couplings compared to methyl groups .
- Substituents at 6,6' or 4,4' positions (e.g., hexoxymethyl) improve solubility but reduce conjugation efficiency .
Coordination and Structural Behavior
This compound in Complexes
- Forms Re(I) and Ru(II) complexes with strong metal-ligand charge transfer (MLCT) transitions, critical for photoluminescence .
- In [Ru(this compound)₃]²⁺, solution NMR reveals distorted geometries, whereas X-ray crystallography shows near-ideal octahedral symmetry, suggesting electronic rather than steric distortions .
Comparison with 5,5'-Dimethyl-2,2'-bipyridine
- Methyl groups induce weaker ligand fields, leading to red-shifted MLCT bands compared to brominated analogs .
- Oxidized derivatives (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) serve as linkers in BODIPY-appended complexes for electroluminescence .
Functionalization and Reactivity
Key Findings :
- Bromine substituents offer superior versatility in cross-coupling compared to methylthio or ethynyl groups .
- Ethynyl derivatives enable extended π-conjugation in oligomeric ligands, enhancing photophysical properties .
Physical Properties and Crystal Packing
- Melting Points: this compound: 226–227°C 5,5'-Dimethyl-2,2'-bipyridine: 115°C 6,6'-Dibromo analog: Not reported, but likely lower due to bulky hexoxymethyl groups .
Crystal Packing :
Biological Activity
5,5'-Dibromo-2,2'-bipyridine (DBBP) is a bipyridine derivative with significant biological and chemical properties. This article explores its synthesis, biological activities, and potential applications in various fields.
This compound has the molecular formula and a molecular weight of 313.98 g/mol. It is characterized by two bromine atoms at the 5 and 5' positions of the bipyridine structure. The synthesis of DBBP can be achieved through various methods, including direct bromination of 2,2'-bipyridine or via radical decarboxylative bromination techniques .
Synthesis Overview
Method | Description | Yield |
---|---|---|
Direct Bromination | Bromination of 2,2'-bipyridine at high temperatures | Variable |
Decarboxylative Bromination | Utilizes acid chlorides and radical initiators | High |
Antimicrobial Properties
DBBP exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Cytotoxicity
Research has demonstrated that DBBP possesses cytotoxic effects on various cancer cell lines. In vitro studies show that it can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy . The mechanism behind this activity may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.
Enzyme Inhibition
DBBP has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and pharmacokinetics, highlighting its relevance in pharmacological studies .
Case Studies
- Anticancer Activity : A study evaluated the effects of DBBP on human breast cancer cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with DBBP, suggesting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, DBBP showed significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceuticals : Its ability to inhibit specific enzymes positions DBBP as a valuable compound in drug development.
- Material Science : DBBP is utilized in synthesizing coordination compounds and organic light-emitting diodes (OLEDs), owing to its excellent coordination properties .
- Biodiagnostics : Its luminescent properties are explored in biosensing applications for detecting biomolecules associated with diseases .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes to 5,5'-Dibromo-2,2'-bipyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via selective bromination of 2,2'-bipyridine. An optimized method involves converting 2,2'-bipyridine to its dihydrobromide salt, followed by heating in neat bromine at 170°C for 72 hours in a sealed tube, yielding 46% after crystallization (DMF/ethanol) . Alternative routes include palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions with 4-cyanophenylboronic acid (92% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 90°C) . Lower yields (35%) are observed in hydrolytic steps of dibromo intermediates under acidic conditions .
Q. What strategies are employed to functionalize this compound for ligand design?
The bromine substituents serve as reactive sites for cross-coupling reactions. For example:
- Sonogashira coupling with phenyl acetylene introduces ethynyl groups for Re(I) complexes in electrocatalysis .
- Lithiation with nBuLi (2.5 equiv) followed by reaction with dimethyldisulfide yields 5,5′-bis(methylthio)-2,2′-bipyridine, a precursor for sulfur-containing ligands .
- Schiff base formation with amines (e.g., thiosemicarbazides) produces polydentate ligands for metal coordination .
Q. How is this compound characterized analytically, and what challenges arise?
Characterization relies on:
- ¹H/¹³C NMR (400 MHz) to confirm substitution patterns and purity .
- Mass spectrometry (ESI-MS) for molecular ion verification .
- X-ray crystallography to resolve solid-state structures, though solubility issues often necessitate DMF/ethanol recrystallization . Challenges include distinguishing mono- vs. di-substituted byproducts and mitigating decomposition during thermal analysis .
Q. What role does this compound play in coordination chemistry?
The bipyridine core acts as a rigid N,N-chelating ligand. It forms complexes with transition metals (e.g., Re, Ru, Pt) for applications in:
- Electrocatalysis : Re(I) complexes with phenylethynyl derivatives show CO₂-to-CO conversion .
- Photophysics : Ru(II) complexes exhibit distorted geometries in solution but ideal octahedral symmetry in the solid state, highlighting electronic vs. steric effects .
Advanced Research Questions
Q. How do steric and electronic effects of 5,5'-substituents influence metal coordination and catalytic activity?
Bulky substituents (e.g., ethynyl, cyano) enhance rigidity and π-conjugation, improving photophysical properties in Pt(II)-Eu(III) heterotrinuclear complexes . However, steric hindrance can reduce coordination kinetics; e.g., 5,5′-dibromo derivatives show slower Ru(II) complexation compared to unsubstituted bipyridine . Electronic effects (e.g., electron-withdrawing Br) stabilize low oxidation states in catalytic cycles .
Q. What methodologies resolve contradictions between solution and solid-state structural data for metal complexes?
Discrepancies arise from dynamic effects in solution (e.g., [Ru(5,5′-dibromo-bpy)₃]²⁺ shows distorted NMR spectra but ideal X-ray structures). Techniques include:
- VT-NMR to probe temperature-dependent conformational changes .
- DFT calculations to correlate experimental spectra with electronic structures .
Q. How can this compound derivatives be tailored for structure-activity relationships (SAR) in enzyme inhibition?
SAR studies focus on substituent polarity and charge. For example:
- Dicarboxylic acid derivatives (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) inhibit prolyl hydroxylase (IC₅₀ = 0.19 μM) by mimicking pyridine-2-carboxylic acid .
- Nitrile-functionalized derivatives enhance binding to hydrophobic enzyme pockets .
Q. What are the thermal stability profiles of this compound and its complexes?
The compound itself has a melting point of 229°C and decomposes above 357°C . In complexes, thermogravimetric analysis (TGA) of Pt(II)-bipyridine di-ynes reveals stability up to 300°C, critical for high-temperature catalysis .
Q. How is this compound utilized in electrocatalytic systems?
Re(I) complexes with ethynyl-substituted derivatives are immobilized on electrodes via electropolymerization, achieving CO₂ reduction with Faradaic efficiencies >80% . Key parameters include:
- Electrolyte composition (CO₂-saturated acetonitrile).
- Applied potential (-1.8 V vs. Ag/AgCl) .
Q. What advancements exist in photophysical applications of this compound-based chromophores?
Heterotrinuclear Pt-Eu-Pt complexes exhibit dual emission: red (Eu³⁺) at 345 nm excitation and green (ligand-centered) at 464 nm. Design principles include:
Properties
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPRPLNUUMYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447824 | |
Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-18-7 | |
Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-Dibromo-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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